molecular formula C10H10ClN4NaO3S B585797 Sulfaclozine sodium monohydrate CAS No. 1392129-96-2

Sulfaclozine sodium monohydrate

Cat. No.: B585797
CAS No.: 1392129-96-2
M. Wt: 324.715
InChI Key: PCDSLLFCMAPONC-UHFFFAOYSA-N
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Description

Sulfaclozine sodium monohydrate, also known as sulfachloropyrazine sodium, is an oral broad-spectrum sulfonamide antibiotic . It is an efficacious sulphonamide derivative with antibacterial and anticoccidial effects . It is commonly used for the treatment of various poultry diseases, particularly collibacteriosis, fowl cholera, and coccidiosis .


Molecular Structure Analysis

The molecular formula of this compound is C10H8ClN4NaO2S . Its molecular weight is 324.72 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C10H8ClN4NaO2S and a molecular weight of 324.72 . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Binding with Serum Albumins : Sulfaclozine sodium monohydrate (SSM) interacts with both bovine and human serum albumins, affecting their secondary structures through static fluorescence quenching processes. This interaction involves electrostatic attraction as the main force (Li et al., 2020).

  • Voltammetric Determination : The electrochemical behavior of Sulfaclozine Sodium has been studied using modified carbon paste electrodes, showing high electrochemical sensitivity and effective determination in veterinary pharmaceutical formulations (Hussien et al., 2020).

  • Anticoccidial Drug Effectiveness : In broiler farms, Sulfaclozine Sodium showed effectiveness as an anticoccidial drug, significantly reducing oocyst counts post-treatment (Rashid et al., 2016).

  • Detection in Feed : A high-performance liquid chromatography method was developed for the determination of Sulfaclozine Sodium in feeds, demonstrating high sensitivity and precision (En-dong, 2012).

  • Efficacy on Coccidiosis : Sulfaclozine Sodium solution was found to be effective against coccidiosis induced by E. tenella in chickens, with dosage recommendations provided for treatment and prevention (Shijin, 2012).

  • Anticoccidial Efficacy in Broiler Chickens : A study on the therapeutic efficacy of Sulfaclozine Sodium in broiler chickens for treating coccidiosis showed significant improvement in assessment criteria and effective control of the disease (Hagag et al., 2020).

  • Photocatalytic Degradation Studies : The photocatalytic degradation of Sulfaclozine on TiO2 suspensions under UV light was investigated, contributing to the understanding of the degradation mechanism and reactive species involved (Ismail et al., 2016).

  • Pharmacokinetic Studies in Chickens : Comparative pharmacokinetic studies of different Sulfaclozine Sodium solutions in chickens provided insights into drug absorption and distribution (Shi-jin, 2013).

  • Pharmacokinetics in Broiler Chickens : Another pharmacokinetic study in broiler chickens provided valuable data on serum concentrations and drug dynamics post-administration (Sentepe & Eraslan, 2010).

  • Metal Complexes and Anticancer Potential : Research on metal-based drug complexes with Sulfaclozine revealed potential anticancer properties, highlighting the efficacy of Cu(II) and Ni(II) complexes against colon and breast cancer cell lines (Sharfalddin et al., 2021).

Mechanism of Action

Target of Action

Sulfaclozine sodium monohydrate, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It interferes with the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is crucial for the synthesis of nucleic acids and the metabolism of certain amino acids. Therefore, its deficiency can lead to impaired bacterial growth and reproduction .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, it prevents bacteria from producing essential components for their survival, leading to their eventual death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of bicarbonate and phosphate ions can enhance the degradation of sulfaclozine in certain systems . Additionally, the compound should be stored in a well-ventilated place and kept away from drains, surface, and ground water to avoid environmental contamination .

Safety and Hazards

Sulfaclozine sodium monohydrate is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDSLLFCMAPONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN4NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160962
Record name Sodium sulfachloropyrazine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392129-96-2
Record name Sodium sulfachloropyrazine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392129962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium sulfachloropyrazine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFACLOZINE SODIUM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPM50228FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does sulfaclozine sodium monohydrate interact with serum albumin, and what are the structural consequences of this interaction?

A1: The study revealed that SSM binds to both BSA and HSA primarily through electrostatic attractions []. This interaction leads to a change in the secondary structure of both serum albumins, evidenced by circular dichroism (CD), synchronous fluorescence, and Fourier Transform infrared (FT-IR) spectroscopy []. This suggests that SSM binding can influence the conformation of these proteins.

Q2: Where on the serum albumin molecule does this compound bind?

A2: Competitive binding experiments using site markers, along with molecular docking simulations, indicated that SSM binds to site I of both BSA and HSA []. Site I, also known as the warfarin binding site, is a hydrophobic cavity within these proteins known to accommodate various ligands.

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